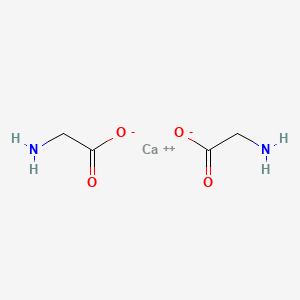
Calcium glycinate
Cat. No. B1336593
M. Wt: 188.2 g/mol
InChI Key: OFNJDDJDXNMTHZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US06670494B1
Procedure details


5.6 grams (0.1 Mole) of calcium oxide and 15 grams (0.2 Mole) of glycine were placed into a beaker provided with a reflux condenser. 100 ml ethanol was added and the mixture was stirred and boiled at atmospheric pressure for 5 hours. The reaction mixture was then cooled, and thereafter filtered yielding 18.8 grams of calcium glycinate having the physical characteristic of a fine white powder. Approximately 80% of the ethanol solvent was recovered after filtration and may be reused.



Name
Identifiers


|
REACTION_CXSMILES
|
[O-2].[Ca+2:2].[NH2:3][CH2:4][C:5]([OH:7])=[O:6]>C(O)C>[NH2:3][CH2:4][C:5]([O-:7])=[O:6].[Ca+2:2].[NH2:3][CH2:4][C:5]([O-:7])=[O:6] |f:0.1,4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-2].[Ca+2]
|
Step Two
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
NCC(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
provided with a reflux condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was then cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NCC(=O)[O-].[Ca+2].NCC(=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 18.8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 99.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
